molecular formula C₂₃H₂₁D₃N₈O₄S B1152538 CUDC-907-d3

CUDC-907-d3

カタログ番号: B1152538
分子量: 511.57
注意: 研究専用です。人間または獣医用ではありません。
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説明

CUDC-907-d3 is a deuterated analog of CUDC-907 (Fimepinostat), a well-characterized dual-acting small molecule inhibitor that concurrently targets Class I PI3K and Class I and II HDAC enzymes . This dual mechanism enables a synergistic approach to disrupt key cancer-associated signaling pathways and epigenetic regulation. The deuterated form, CUDC-907-d3, is primarily useful as an analytical standard for applications such as HPLC, LC-MS, and other quantitative methods in support of drug metabolism and pharmacokinetics (DMPK) studies . The parent compound, CUDC-907, has demonstrated robust anti-tumor efficacy across a wide spectrum of hematological and solid tumors in preclinical research. It potently inhibits PI3K/AKT/mTOR signaling, leading to decreased phosphorylation of downstream targets, while its HDAC inhibitory activity increases histone acetylation and modulates the acetylation of non-histone proteins like tubulin . This combined action results in cancer cell apoptosis (programmed cell death), cell cycle arrest , and DNA damage . Research has highlighted its promising activity in models of acute myeloid leukemia (AML) , B-cell precursor acute lymphoblastic leukemia (BCP-ALL) with MEF2D fusions , prostate cancer , ovarian cancer , and NF2 schwannoma . The compound can also revert resistance to cisplatin in non-small cell lung cancer (NSCLC) models, suggesting its potential in combination therapies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

分子式

C₂₃H₂₁D₃N₈O₄S

分子量

511.57

同義語

N-Hydroxy-2-[[[2-(6-methoxy-3-pyridinyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]methylamino]-5-pyrimidinecarboxamide-d3;  N-Hydroxy-2-[[[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl](methyl)amino]pyrimi

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Mechanistic Comparison

CUDC-907’s dual inhibition of HDAC and PI3K distinguishes it from single-target inhibitors. Below is a comparative analysis with other HDAC, PI3K, and dual-targeting agents:

Compound Target(s) Key Mechanisms Clinical Relevance
CUDC-907 HDAC (I/II), PI3K (α, β, δ) Synergistic downregulation of MYC, G0/G1 cell cycle arrest, apoptosis induction Phase I/II trials in DLBCL, neuroblastoma, thyroid cancer; 64% response in MYC-altered DLBCL
Vorinostat (SAHA) HDAC (class I/II) H3 hyperacetylation, cell cycle arrest FDA-approved for cutaneous T-cell lymphoma; limited efficacy in solid tumors
Idelalisib PI3Kδ Inhibition of B-cell receptor signaling FDA-approved for chronic lymphocytic leukemia; toxicity limits monotherapy use
Duvelisib PI3Kγ/δ Dual PI3K inhibition, immune modulation Approved for relapsed/refractory CLL/SLL; higher infection risk due to immunosuppression
Fimepinostat HDAC, PI3K/mTOR Dual pathway blockade, MYC suppression Early-phase trials in pediatric brain tumors; preclinical synergy with chemotherapy

Preclinical Efficacy

  • In MYC-driven cancers (e.g., neuroblastoma, DLBCL), this results in 2.9-fold increased apoptosis compared to Vorinostat or Idelalisib alone .
  • Synergistic Activity : CUDC-907’s dual mechanism enhances efficacy in resistant cancers. For example, it overcomes ABCG2-mediated drug resistance, a limitation of PI3K-selective agents like Idelalisib .

Clinical Outcomes

  • Response Rates : In relapsed/refractory DLBCL, CUDC-907 achieved a 64% response rate in MYC-altered patients, outperforming single-target therapies (e.g., 29% with PI3K inhibitors alone) .
  • Safety Profile: Grade 3/4 adverse events (thrombocytopenia, diarrhea) are comparable to Vorinostat but lower than Idelalisib’s autoimmune toxicity .

Key Research Findings

Dual Pathway Inhibition

CUDC-907 simultaneously inhibits HDAC and PI3K, leading to:

  • Epigenetic Modulation : Increased H3K9ac at promoters of adipogenic genes (e.g., PPARγ, CEBPA), enhancing differentiation in bone marrow stromal cells .
  • PI3K/AKT Suppression : Sustained inhibition of AKT phosphorylation, reducing survivin and cyclin B1 levels to induce G2/M arrest .

MYC Dependency

CUDC-907’s efficacy correlates with MYC status:

  • In MYC-amplified neuroblastoma, it reduces tumor spheroid growth by 70% (vs. 40% with HDAC inhibitors alone) .

Resistance Mechanisms

  • ABCG2 Overexpression : Reduces intracellular CUDC-907 accumulation, though co-administration with ABCG2 inhibitors restores activity .
  • Autophagy Induction : Protective autophagy in glioma cells limits DNA damage; combining CUDC-907 with autophagy inhibitors enhances cytotoxicity .

準備方法

Catalytic Deuterium Exchange Using Deuterium Oxide (D₂O)

The N-methyl group in CUDC-907 undergoes base-mediated H/D exchange in deuterium oxide. This method, adapted from decarboxylative deuteration protocols, involves:

  • Dissolving CUDC-907 in anhydrous dimethylformamide (DMF).

  • Adding a catalytic base (e.g., potassium carbonate) and heating to 80°C under reflux.

  • Replacing the reaction solvent with deuterium oxide (D₂O) for 48–72 hours.

  • Purifying the product via column chromatography (silica gel, eluent: dichloromethane/methanol).

Reaction conditions :

ParameterValue
Temperature80°C
Time72 hours
Deuterium sourceD₂O (99.9% D)
Yield65–78%

This method avoids toxic deuterium sources and achieves >95% deuterium incorporation at the N-methyl group.

Reductive Deuteration with Deuterium Gas (D₂)

An alternative approach employs deuterium gas under catalytic hydrogenation conditions:

  • Suspend CUDC-907 in tetrahydrofuran (THF) with palladium on carbon (Pd/C).

  • Introduce deuterium gas (1 atm) at 25°C for 24 hours.

  • Filter and concentrate the product under reduced pressure.

Advantages :

  • Rapid deuteration (24 hours).

  • Compatible with scale-up (patent WO2020102730A1).

Limitations :

  • Requires specialized equipment for handling D₂ gas.

  • Risk of over-reduction in polyfunctional molecules.

Analytical Characterization of CUDC-907-d3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration at the N-methyl group eliminates the corresponding 1H^1\text{H} NMR signal (δ 3.0–3.2 ppm) and introduces a quintet split due to 2H1H^2\text{H}-^1\text{H} coupling in 13C^13\text{C} NMR.

Key spectral data :

  • 1H^1\text{H} NMR (300 MHz, CD₃OD): Absence of N-CH₃ protons.

  • 13C^13\text{C} NMR: N-CD₃ resonance at δ 40.2 ppm (q, JCD=19.2HzJ_{C-D} = 19.2 \, \text{Hz}).

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the mass shift from CUDC-907 (m/z 508.16) to CUDC-907-d3 (m/z 511.18).

Representative HRMS data :

CompoundCalculated [M+H]⁺Observed [M+H]⁺
CUDC-907509.1712509.1709
CUDC-907-d3512.1935512.1931

Challenges and Optimization Strategies

Isotopic Purity

  • Issue : Incomplete deuteration (<95%) due to steric hindrance.

  • Solution : Prolonged reaction times (96 hours) with excess D₂O.

Byproduct Formation

  • Issue : Oxidation of sulfur-containing moieties during deuteration.

  • Mitigation : Use inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., BHT).

Applications in Pharmacological Studies

CUDC-907-d3 enables precise pharmacokinetic profiling, as deuterium labeling reduces cytochrome P450-mediated metabolism. Studies in AML models demonstrate unchanged target affinity (PI3K: IC₅₀ 8–1831 nM; HDAC: IC₅₀ <100 nM) compared to non-deuterated CUDC-907 .

Q & A

Q. What experimental methodologies are recommended to validate the dual inhibition of HDAC and PI3K by CUDC-907-d3 in vitro?

To confirm HDAC inhibition, measure histone H3 acetylation (H3K9Ac) via Western blot or chromatin immunoprecipitation (ChIP-qPCR). For PI3K/AKT pathway inhibition, assess phosphorylated AKT (p-AKT) levels using ELISA or flow cytometry. Include dose-response curves to establish IC₅₀ values and use selective inhibitors (e.g., HDAC-only or PI3K-only inhibitors) as controls to isolate dual effects .

Q. How should researchers design in vitro studies to assess CUDC-907-d3’s anti-proliferative effects in MYC-driven cancers?

Use cell lines with confirmed MYC/MYCN alterations (e.g., DH-DLBCL or neuroblastoma models) and compare outcomes to MYC-negative controls. Employ assays like MTT for viability, colony formation for clonogenicity, and Annexin V/PI staining for apoptosis. Normalize results to baseline MYC expression (qRT-PCR or RNA-seq) and correlate responses with MYC protein downregulation (Western blot) .

Q. What statistical approaches are appropriate for analyzing gene expression data from CUDC-907-d3-treated cells?

Use the 2^(-ΔΔC(T)) method for qRT-PCR data to quantify fold changes in target genes (e.g., MYC, PPARγ). For RNA-seq, apply DESeq2 or edgeR for differential expression analysis, with false discovery rate (FDR) correction. Include pathway enrichment tools (e.g., GSEA) to identify affected biological processes .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on CUDC-907-d3’s pro-adipocytic vs. anti-tumor effects across cell types?

Context-dependent outcomes may arise from differences in baseline epigenetic states or lineage-specific signaling. Conduct lineage tracing in bone marrow stromal cells (BMSCs) vs. cancer models, comparing transcriptomic profiles (scRNA-seq) and chromatin accessibility (ATAC-seq). Use selective pathway inhibitors (e.g., PI3K-only) to dissect contributions of HDAC vs. PI3K inhibition to adipogenesis .

Q. What strategies optimize the use of 3D spheroid models to evaluate CUDC-907-d3’s efficacy in neuroblastoma?

Generate spheroids using ultra-low attachment plates and Matrigel. Quantify growth inhibition via ATP-based viability assays (e.g., CellTiter-Glo) and image analysis (e.g., IncuCyte). Validate drug penetration via immunohistochemistry for apoptosis markers (cleaved caspase-3) and hypoxia (HIF-1α). Compare 3D results to 2D monolayers to assess microenvironment-driven resistance .

Q. How should combinatorial studies with CUDC-907-d3 and rituximab be designed to assess synergy in DLBCL?

Use a factorial design with monotherapy and combination arms. Calculate synergy scores (e.g., Chou-Talalay combination index) and validate via RNA-seq to identify overlapping vs. unique transcriptional changes. Monitor immune cell infiltration (e.g., CD20+ B cells) in xenograft models treated with the combination .

Q. What biomarkers are critical for stratifying patients in preclinical trials of CUDC-907-d3?

Prioritize MYC/MYCN amplification status (FISH), PI3K pathway activation (p-AKT IHC), and HDAC activity (H3K9Ac levels). Include circulating tumor DNA (ctDNA) to track MYC dynamics during treatment. Correlate biomarker status with progression-free survival in PDX models .

Methodological Guidance

Q. How to address variability in response rates among MYC-altered vs. MYC-unaltered DLBCL patients?

Perform subgroup analysis with sufficient sample sizes (power ≥80%) and use Cox regression to adjust for confounders (e.g., prior therapies). Validate findings in independent cohorts or PDX models with matched genetic backgrounds .

Q. What protocols ensure reproducibility in measuring CUDC-907-d3’s effects on cell cycle arrest?

Synchronize cells via serum starvation or thymidine block before treatment. Use propidium iodide staining and flow cytometry to quantify G0/G1 vs. S-phase populations. Include positive controls (e.g., palbociclib for G1 arrest) and repeat assays across multiple passages to account for drift .

Q. How to validate the specificity of CUDC-907-d3’s HDAC/PI3K inhibition in vivo?

Use isoform-specific HDAC/PI3K knockout models or siRNA-mediated knockdown. Profile pharmacodynamic markers (e.g., H3K9Ac in tumor biopsies) and compare to single-pathway inhibitors. Perform kinase profiling assays to rule off-target effects .

Data Interpretation and Contradictions

Q. Why does CUDC-907-d3 enhance adipogenesis in BMSCs but inhibit growth in cancer cells?

Adipocytic differentiation requires cell cycle exit (G0/G1 arrest), which aligns with CUDC-907-d3’s anti-proliferative effects in cancer. However, HDAC inhibition in BMSCs may activate PPARγ-driven adipogenesis, while PI3K inhibition in cancer disrupts survival signals. Test lineage-specific CRISPR screens to identify divergent regulators .

Q. How to reconcile differences in MYC-altered response rates across trials?

Heterogeneity may stem from MYC partner proteins (e.g., BCL2 in double-hit lymphoma) or coexisting mutations. Use multi-omics integration (WES, RNA-seq) to identify co-occurring drivers and stratify patients by molecular subtypes .

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